6-Methyl-1H-indazol-3-amine

Vue d'ensemble

Description

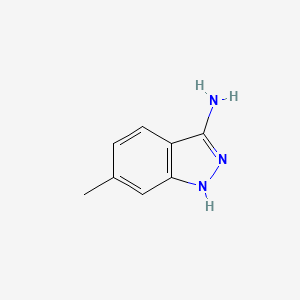

6-Methyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a bicyclic structure consisting of a pyrazole ring fused with a benzene ring, with a methyl group at the 6th position and an amine group at the 3rd position.

Synthetic Routes and Reaction Conditions:

Transition Metal Catalyzed Reactions: One common method involves the use of copper acetate as a catalyst.

Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring without the need for a catalyst or solvent.

Industrial Production Methods:

Catalyst-Free Methods: Industrial production often favors catalyst-free methods to minimize costs and environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines or hydrazines.

Substitution: Formation of various substituted indazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Anticancer Properties:

6-Methyl-1H-indazol-3-amine has been identified as a promising lead compound in the development of anticancer drugs. Research indicates that this compound exhibits potent inhibitory effects against several cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma) . For instance, a study reported an IC50 value of 5.15 µM against K562 cells, demonstrating its potential selectivity for cancer cells over normal cells .

Mechanism of Action:

The compound induces apoptosis in cancer cells through the modulation of key regulatory proteins such as Bcl-2 and p53. It has been shown to decrease Bcl-2 expression while increasing Bax levels, promoting pro-apoptotic signaling pathways . Additionally, this compound affects cell cycle progression by increasing the G0/G1 phase population and decreasing S phase cells, which is crucial for inhibiting tumor growth .

Biochemical Research

Target Identification:

In biochemical studies, this compound is utilized to investigate various biological pathways. Its ability to selectively inhibit tyrosine kinases makes it a valuable tool for studying signal transduction mechanisms involved in cell proliferation and survival . This specificity allows researchers to explore its interactions with different molecular targets, potentially leading to the identification of new therapeutic avenues.

Drug Formulation:

The compound enhances drug solubility and bioavailability, making it useful in formulating more effective medications. This property is particularly beneficial when developing oral formulations where absorption rates are critical for therapeutic efficacy .

Material Science

Advanced Materials:

Beyond its pharmaceutical applications, this compound is being explored in material science. Its unique chemical properties allow it to be incorporated into advanced materials such as polymers used in electronics and coatings . This versatility opens up new avenues for research into functional materials with specific electronic or mechanical properties.

Diagnostic Tools

Development of Diagnostic Agents:

Research is also focused on utilizing this compound in the development of diagnostic tools that improve disease detection accuracy. Its ability to bind selectively to certain biological targets can enhance imaging techniques or biosensors used in clinical diagnostics .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Pharmaceutical Development | Development of anticancer agents targeting various cancers. | IC50 values indicate selective inhibition of cancer cell lines. |

| Biochemical Research | Investigating biological pathways and drug interactions. | Modulates apoptosis through Bcl2 and p53 pathways. |

| Material Science | Incorporation into advanced polymers for electronics and coatings. | Enhances material properties for specific applications. |

| Diagnostic Tools | Development of agents to improve disease detection accuracy. | Potential for enhancing imaging techniques through selective binding. |

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antitumor Activity Study: A recent study synthesized a series of indazole derivatives, including this compound, which were evaluated for their inhibitory activities against human cancer cell lines using MTT assays. The results demonstrated that the compound significantly induced apoptosis and altered cell cycle distribution in K562 cells .

- Mechanistic Insights: Another study focused on understanding how this compound interacts with cellular targets, revealing its role in modulating critical signaling pathways associated with tumor growth and survival .

Mécanisme D'action

The mechanism of action of 6-Methyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: It inhibits enzymes like IDO1, which suppresses the immune system via the kynurenine pathway by depleting tryptophan and producing toxic metabolites.

Cell Cycle Arrest: The compound can induce cell cycle arrest in cancer cells by inhibiting Bcl2 family members and the p53/MDM2 pathway, leading to apoptosis.

Comparaison Avec Des Composés Similaires

1H-Indazole-3-amine: Shares the indazole core but lacks the methyl group at the 6th position.

6-(3-Methoxyphenyl)-1H-indazol-3-amine: A derivative with a methoxyphenyl group, showing promising FGFR1 inhibition.

Uniqueness:

6-Methyl-1H-indazol-3-amine: stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable scaffold for drug development.

Activité Biologique

6-Methyl-1H-indazol-3-amine is a heterocyclic compound with significant biological activity, particularly in oncology. Its unique structure, characterized by a methyl group at the 6-position and an amino group at the 3-position of the indazole ring, contributes to its potential as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and structure-activity relationships (SARs).

The molecular formula of this compound is , with a molecular weight of approximately 147.18 g/mol. Its indazole framework allows for various chemical modifications, influencing its biological properties.

Research indicates that this compound exhibits its biological effects primarily through:

- Inhibition of Cell Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines at low concentrations. For instance, it affects the K562 leukemia cell line with an IC50 value of approximately 5.15 µM, indicating potent antitumor activity .

- Induction of Apoptosis : Studies demonstrate that treatment with this compound leads to increased apoptosis in cancer cells. For example, K562 cells treated with different concentrations showed a dose-dependent increase in total apoptosis rates, reaching approximately 37.72% at higher doses .

- Cell Cycle Regulation : The compound influences cell cycle progression by increasing the G0/G1 phase population while decreasing the S phase population in treated cells . This suggests a mechanism where the compound halts cell division, contributing to its antitumor effects.

- Targeting Key Proteins : Interaction studies reveal that this compound can modulate critical regulatory proteins such as Bcl2 and p53. It has been observed to downregulate Bcl2 (an anti-apoptotic protein) while upregulating p53 (a tumor suppressor), disrupting the balance necessary for cell survival and promoting apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-6-methyl-1H-indazol-3-amine | Chlorine at the 4-position | Enhanced interaction with tyrosine kinases |

| 6-Methyl-1H-indazol-3-amide | Amide instead of amine at the 3-position | Potentially different biological activity |

| 7-Bromo-4-chloro-1H-indazol-3-amine | Bromine at the 7-position | Altered reactivity profile |

These variations demonstrate how substituents can significantly affect the compound's interaction with biological targets and its overall efficacy.

Case Studies

Several studies have highlighted the efficacy of this compound in cancer research:

- Antitumor Activity Against K562 Cells : In vitro studies showed that this compound effectively induces apoptosis and alters cell cycle distribution in K562 cells, making it a candidate for further development as an anticancer agent .

- Mechanistic Insights : Research involving Western blotting assays confirmed that treatment with this compound increases p53 levels while decreasing MDM2 expression, suggesting a mechanism where it disrupts the negative feedback loop between these proteins .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The electron-rich indazole ring participates in regioselective electrophilic substitutions, influenced by the 3-amino group’s directing effects.

Mechanistic Insights :

-

The 3-amino group directs electrophiles to the C-4 and C-5 positions via resonance stabilization .

-

Steric hindrance from the 6-methyl group suppresses substitution at C-7 .

Acylation and Amidation Reactions

The primary amine at C-3 undergoes nucleophilic acylation, forming stable amide derivatives with therapeutic relevance.

Example 1: Acetic Anhydride Acylation

-

Product : N-(6-Methyl-1H-indazol-3-yl)chloroacetamide.

Example 2: Carboxamide Formation

-

Product : 6-Methyl-1H-indazole-3-carboxamide.

Applications :

-

Acylated derivatives show enhanced kinase inhibition (e.g., FGFR1 IC₅₀ = 2.9 nM) .

-

Piperazine-modified amides improve water solubility and bioavailability .

Suzuki–Miyaura Cross-Coupling

The brominated analog (5-bromo-6-methyl-1H-indazol-3-amine) participates in palladium-catalyzed couplings:

Conditions : 1,4-Dioxane/H₂O (1:1), 90°C, N₂ atmosphere .

Oxidation

-

Methyl Group : MnO₂/CH₃CN oxidizes the 6-methyl to a carboxylic acid under reflux.

-

Amine Group : H₂O₂/Fe²⁺ oxidizes the 3-amine to a nitro group (rare, requires harsh conditions).

Reduction

Mannich Reaction

-

Product : N-Mannich base derivatives.

Metal-Mediated Cyclization

Industrial-Scale Considerations

-

Continuous Flow Reactors : Optimize acylation and Suzuki reactions for high-throughput synthesis .

-

Solvent Selection : DMF and 1,4-dioxane favored for balancing reactivity and safety .

This compound’s versatility in electrophilic substitution, cross-coupling, and amidation underpins its utility in drug discovery, particularly for kinase-targeted therapies . Future research should explore photochemical and enzymatic modifications to expand its synthetic scope.

Propriétés

IUPAC Name |

6-methyl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDZUCCQXHQYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612631 | |

| Record name | 6-Methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835616-39-2 | |

| Record name | 6-Methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.